molecular formula C16H20N4 B13049573 (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13049573
M. Wt: 268.36 g/mol
InChI Key: JSFIOCVVQMZQBW-UONOGXRCSA-N
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Description

(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex heterocyclic compound It features a fused ring system that combines a triazole and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography would be refined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are particularly interested in its mechanism of action and its ability to modulate biological pathways involved in disease processes.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A core structure similar to the naphthyridine moiety in the compound.

    Triazolopyridine: Contains a triazole ring fused with a pyridine ring, similar to the triazole-naphthyridine fusion.

    Benzyl-substituted heterocycles: Compounds with a benzyl group attached to a heterocyclic core.

Uniqueness

(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is unique due to its specific fused ring system, which combines the properties of both triazole and naphthyridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

(5aS,9aR)-1-benzyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C16H20N4/c1-2-4-12(5-3-1)10-16-19-18-15-7-6-13-11-17-9-8-14(13)20(15)16/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1

InChI Key

JSFIOCVVQMZQBW-UONOGXRCSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@H]3[C@@H]1CNCC3)CC4=CC=CC=C4

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)CC4=CC=CC=C4

Origin of Product

United States

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